molecular formula C20H21N5Na2O6 B14085237 CID 136397345

CID 136397345

Cat. No.: B14085237
M. Wt: 473.4 g/mol
InChI Key: PSXPIRGEVYHPKP-UHFFFAOYSA-N
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Description

CID 136397345 (exact chemical name unspecified in provided evidence) is a compound cataloged in PubChem, a widely recognized repository for chemical information . Further empirical studies are required to confirm its exact classification and biological relevance.

Properties

Molecular Formula

C20H21N5Na2O6

Molecular Weight

473.4 g/mol

InChI

InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;

InChI Key

PSXPIRGEVYHPKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.[Na].[Na]

Origin of Product

United States

Preparation Methods

The synthesis of compound “CID 136397345” involves specific synthetic routes and reaction conditions. The preparation method typically includes the following steps:

    Initial Reactants: The synthesis begins with the selection of appropriate starting materials.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and efficiency in the production process.

Chemical Reactions Analysis

Compound “CID 136397345” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives with modified functional groups, which can be further studied for their properties and applications.

Scientific Research Applications

Compound “CID 136397345” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, contributing to the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research explores its potential therapeutic effects, including its role in drug development and disease treatment.

    Industry: It is utilized in various industrial processes, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of compound “CID 136397345” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues

Oscillatoxin Derivatives

highlights oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) as structurally related compounds (Figure 1). These toxins feature macrocyclic lactone rings and methylated side chains, which influence their toxicity and bioactivity. For example:

  • CID 101283546 (Oscillatoxin D) : Contains a 14-membered lactone ring with hydroxyl and methyl groups.
  • CID 185389 (30-Methyl-Oscillatoxin D) : A methylated variant, enhancing lipophilicity and membrane permeability compared to CID 101283546 .

Hypothetical Comparison with CID 136397345 :
If this compound shares this scaffold, structural variations (e.g., additional methyl groups or hydroxyl substitutions) could alter its pharmacokinetic properties, such as solubility or cytochrome P450 (CYP) enzyme interactions .

Table 1: Structural and Physicochemical Properties
Property This compound* CID 101283546 (Oscillatoxin D) CID 185389 (30-Methyl-Oscillatoxin D)
Molecular Formula Not Available C₃₆H₅₈O₁₂ C₃₇H₆₀O₁₂
Molecular Weight Not Available 698.84 g/mol 712.87 g/mol
LogPo/w (Predicted) ~2.6 (inferred) 3.2 3.8
Solubility (ESOL) Moderate 0.0879 mg/ml 0.054 mg/ml
CYP Inhibition Likely (CYP1A2) Yes Yes

Note: this compound data inferred from structurally similar compounds in , and 14.

Functional Analogues

Industrial and Pharmacological Compounds

and describe compounds with comparable physicochemical profiles, such as:

  • CID 2778286 (CAS 106312-36-1) : Features a trifluoromethyl group, enhancing metabolic stability and BBB penetration .
  • CID 78358133 (CAS 1261080-59-4) : A sulfonamide derivative with high GI absorption and CYP1A2 inhibition .

Key Functional Differences :

  • Synthetic Accessibility : CID 78358133 has a synthetic accessibility score of 2.6, indicating moderate ease of synthesis compared to complex oscillatoxins .
Table 2: Functional Comparison
Property This compound* CID 2778286 CID 78358133
BBB Penetration Unknown Yes No
CYP1A2 Inhibition Likely Yes Yes
Synthetic Accessibility Not Available Moderate Moderate
Primary Application Research (inferred) Pharmaceutical Industrial

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